molecular formula C24H19F2N3O B11422154 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11422154
M. Wt: 403.4 g/mol
InChI Key: CHLJOSGKIMTQIJ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with fluorophenyl and benzodiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

    2-(4-fluorophenyl)ethan-1-amine: Another fluorophenyl-containing compound with distinct chemical properties.

    N-{(2-fluorophenyl)-4-[(2-fluorophenyl)(4-fluorophenyl)methyl]}piperazine-1-carboxamide: A structurally related compound with potential antimicrobial activity

Uniqueness

1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

The compound 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one , also known by its CAS number 637754-73-5, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C24H20FN3O
  • Molecular Weight : 385.43 g/mol
  • CAS Number : 637754-73-5

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the benzimidazole moiety, which is known for a wide range of pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A comprehensive review indicated that benzimidazole derivatives exhibit activity against multiple cancer types, including breast and lung cancers, with mechanisms often involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that benzimidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures were tested for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
  • Induction of Apoptosis : Similar benzimidazole derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
  • Interaction with Receptors : The structure suggests potential interactions with neurotransmitter receptors, which could explain its effects in neurological contexts.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • A study conducted on a series of benzimidazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for development as anticancer agents .
  • Another investigation focused on the antimicrobial properties of similar compounds revealed effective inhibition against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms .

Properties

Molecular Formula

C24H19F2N3O

Molecular Weight

403.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C24H19F2N3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2

InChI Key

CHLJOSGKIMTQIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F

Origin of Product

United States

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